2-Bromo-4-tert-butyl-1-(octyloxy)benzene

Catalog No.
S15195961
CAS No.
57685-36-6
M.F
C18H29BrO
M. Wt
341.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-tert-butyl-1-(octyloxy)benzene

CAS Number

57685-36-6

Product Name

2-Bromo-4-tert-butyl-1-(octyloxy)benzene

IUPAC Name

2-bromo-4-tert-butyl-1-octoxybenzene

Molecular Formula

C18H29BrO

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C18H29BrO/c1-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(2,3)4/h11-12,14H,5-10,13H2,1-4H3

InChI Key

HBDAFSIIZLXXDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C)Br

2-Bromo-4-tert-butyl-1-(octyloxy)benzene is an organic compound classified as a bromobenzene derivative. It features a bromine atom at the 2-position, a tert-butyl group at the 4-position, and an octyloxy group attached to a benzene ring. Its molecular formula is C18H29BrOC_{18}H_{29}BrO, and it is identified by the CAS number 57685-36-6. The presence of the octyloxy group enhances its solubility in organic solvents, making it a versatile compound in various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
  • Oxidation and Reduction: This compound can be oxidized to form phenolic compounds or reduced to generate different derivatives, utilizing oxidizing agents like potassium permanganate or chromium trioxide.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, which are useful for forming biaryl compounds. Palladium catalysts are typically employed in these reactions.

Research indicates that 2-Bromo-4-tert-butyl-1-(octyloxy)benzene may exhibit biological activity due to its structural components. The bromine atom and the tert-butyl group can influence the compound's reactivity and interaction with biological targets. Studies have suggested potential applications in drug development, particularly in synthesizing compounds with therapeutic properties .

The synthesis of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene typically involves the bromination of 4-tert-butyl-1-(octyloxy)benzene. This reaction can be conducted using bromine or N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions must be carefully controlled to achieve selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, similar bromination reactions are scaled up, requiring precise control of parameters like temperature and concentration to maximize yield and purity. Continuous flow reactors may be utilized to enhance efficiency during production.

2-Bromo-4-tert-butyl-1-(octyloxy)benzene has various applications across multiple fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing diverse organic compounds and materials.
  • Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for creating new therapeutic agents.
  • Specialty Chemicals: It is utilized in producing specialty chemicals used in various industrial applications.

The interaction studies of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene focus on its reactivity with different molecular targets. The functional groups present influence its binding affinity and reactivity profiles, which are crucial for understanding its potential biological effects and applications in medicinal chemistry .

Several compounds share structural similarities with 2-Bromo-4-tert-butyl-1-(octyloxy)benzene:

Compound NameKey Features
1-Bromo-4-tert-butylbenzeneLacks the octyloxy group; simpler structure
2-Bromo-4-tert-butylanilineContains an amino group instead of an octyloxy group
1-Bromo-4-tert-butyl-2-nitrobenzeneContains a nitro group; different reactivity

Uniqueness

What sets 2-Bromo-4-tert-butyl-1-(octyloxy)benzene apart from these similar compounds is the presence of the octyloxy group, which significantly enhances its solubility and alters its reactivity profile compared to other bromobenzenes that lack this functional group. This unique combination makes it valuable for specific applications in organic synthesis and pharmaceutical development.

XLogP3

7.7

Hydrogen Bond Acceptor Count

1

Exact Mass

340.14018 g/mol

Monoisotopic Mass

340.14018 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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